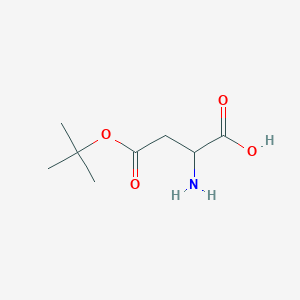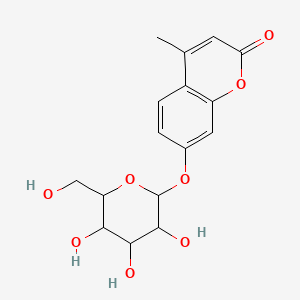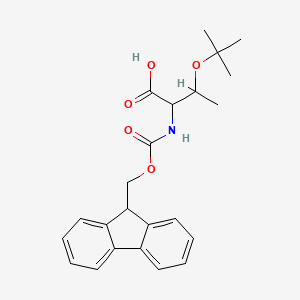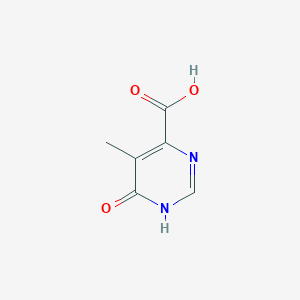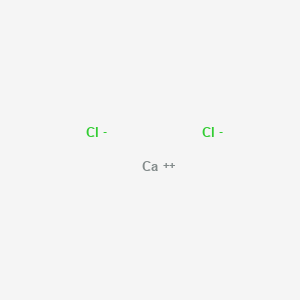
Calcium dichloride
Descripción general
Descripción
Calcium chloride is a white to off-white solid. Sinks and mixes with water. (USCG, 1999)
Calcium dichloride is a calcium salt, an inorganic chloride and an inorganic calcium salt. It has a role as a fertilizer.
A salt used to replenish calcium levels, as an acid-producing diuretic, and as an antidote for magnesium poisoning.
Propiedades
Número CAS |
14639-81-7 |
|---|---|
Nombre del producto |
Calcium dichloride |
Fórmula molecular |
CaCl2 |
Peso molecular |
110.98 g/mol |
Nombre IUPAC |
calcium;dichloride |
InChI |
InChI=1S/Ca.2ClH/h;2*1H/q+2;;/p-2 |
Clave InChI |
UXVMQQNJUSDDNG-UHFFFAOYSA-L |
Impurezas |
The commercial product is about 94-97% calcium chloride, the chief impurity being Ca(OH)2 /calcium hydroxide/. Includes alkali chlorides (as NaCl) and magnesium chloride |
SMILES canónico |
[Cl-].[Cl-].[Ca+2] |
Punto de ebullición |
1935 °C |
Color/Form |
White cubic crystals or powder Cubic crystals, granules or fused masses White .. lumps of flakes |
Densidad |
2.15 at 68 °F (USCG, 1999) 2.15 g/cu cm at 25 °C Hygroscopic granules, flakes or powder. Apparent (bulk) density: 0.835. Freely soluble in water, alcohol /Calcium chloride dihydrate/ |
melting_point |
775 °C MP: 260 °C /Calcium chloride monohydrate/ |
Descripción física |
Calcium chloride is a white to off-white solid. Sinks and mixes with water. (USCG, 1999) DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals; Liquid; OtherSolid; PelletsLargeCrystals Very hygroscopic solid; Soluble in water (evolves heat); [Merck Index] Colorless odorless solid; [HSDB] White hygroscopic solid; Soluble in water; [MSDSonline] |
Números CAS relacionados |
10035-04-8 (dihydrate) |
Solubilidad |
Soluble in methyl carbonate and acetic aicd Very soluble in ethanol Freely soluble in water with liberation of much heat 81.3 g/100 g water at 25 °C In water, 4.2X10+5 to 5.95X10+5 mg/L at 20 °C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

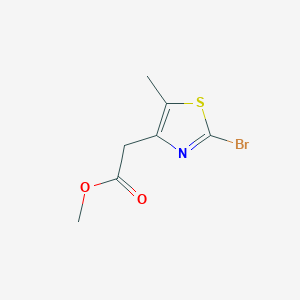
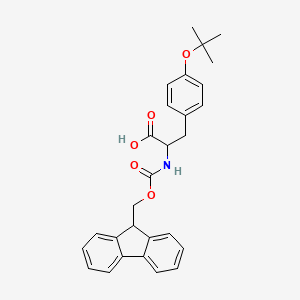
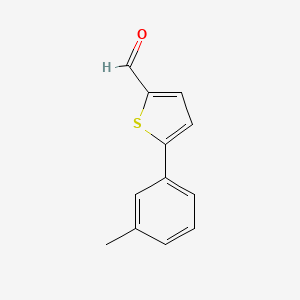
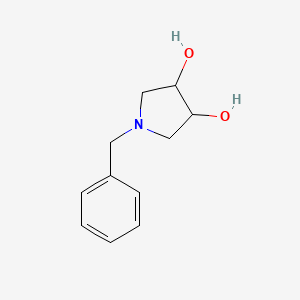
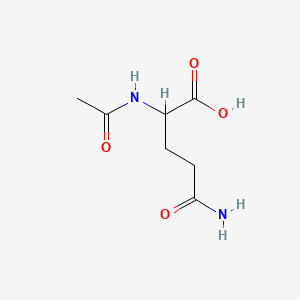
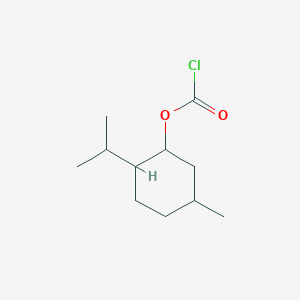
![[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B8817786.png)
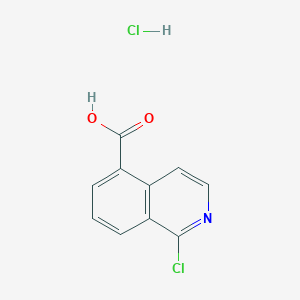
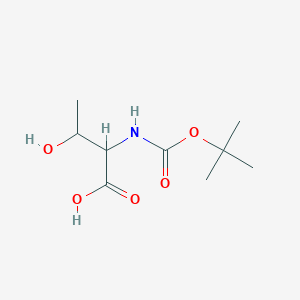
![tert-butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate](/img/structure/B8817809.png)
